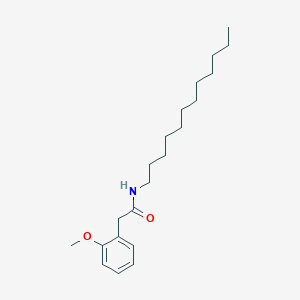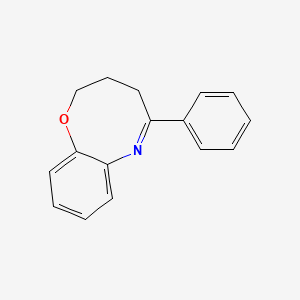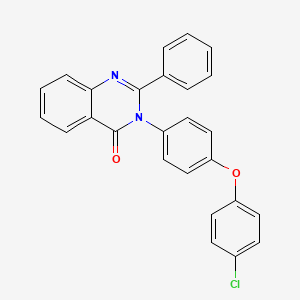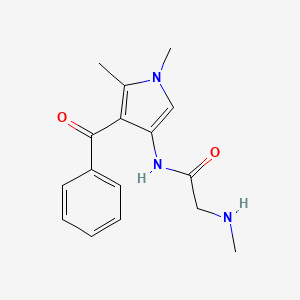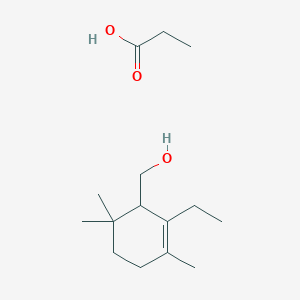
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is a chemical compound with the molecular formula C13H22O. This compound is characterized by a cyclohexene ring substituted with ethyl, trimethyl, and methanol groups, along with a propanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid typically involves the reaction of β-ionone with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for one hour . The reaction is monitored by TLC analysis until the starting material disappears completely, and the product is recrystallized from 70% ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is utilized in the study of reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets and its potential as a drug candidate.
Industry
In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products.
Wirkmechanismus
The mechanism of action of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2,2,6-trimethylcyclohexane
- 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)
- 2-Cyclohexen-1-one, 2,6,6-trimethyl-
Uniqueness
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is unique due to its specific combination of functional groups and its structural configuration
Eigenschaften
CAS-Nummer |
89452-30-2 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-5-10-9(2)6-7-12(3,4)11(10)8-13;1-2-3(4)5/h11,13H,5-8H2,1-4H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
LQDRILNNBOSPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCC(C1CO)(C)C)C.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


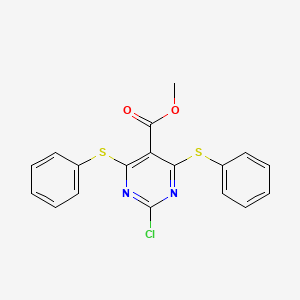
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
